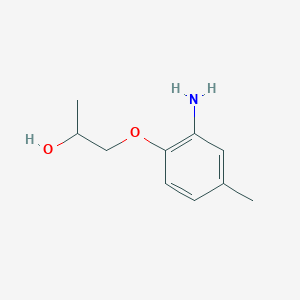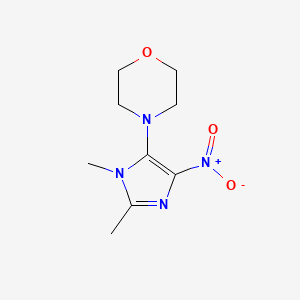
4-(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)morpholine is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a morpholine ring attached to the imidazole core, which is substituted with nitro and dimethyl groups. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
The synthesis of 4-(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)morpholine can be achieved through various synthetic routes. One common method involves the reaction of 4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenylmethanol with thionyl chloride (SOCl2) to form the corresponding chloromethyl derivative. This intermediate is then reacted with morpholine to yield the desired compound .
Análisis De Reacciones Químicas
4-(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)morpholine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas (H2) and catalysts such as palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Imidazole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The imidazole ring can also bind to metal ions and enzymes, affecting their activity and leading to various biological effects.
Comparación Con Compuestos Similares
4-(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)morpholine can be compared with other imidazole derivatives such as metronidazole and tinidazole. While all these compounds share the imidazole core, their substituents and functional groups differ, leading to variations in their biological activities and applications. For example, metronidazole is widely used as an antimicrobial agent, while tinidazole is used to treat protozoal infections. The presence of the morpholine ring in this compound adds to its uniqueness and potential for diverse applications.
Propiedades
Número CAS |
113121-70-3 |
|---|---|
Fórmula molecular |
C9H14N4O3 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
4-(2,3-dimethyl-5-nitroimidazol-4-yl)morpholine |
InChI |
InChI=1S/C9H14N4O3/c1-7-10-8(13(14)15)9(11(7)2)12-3-5-16-6-4-12/h3-6H2,1-2H3 |
Clave InChI |
YZPKWPIIJRCZKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(N1C)N2CCOCC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)
![4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14319408.png)
arsanium bromide](/img/structure/B14319428.png)
![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)
![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)
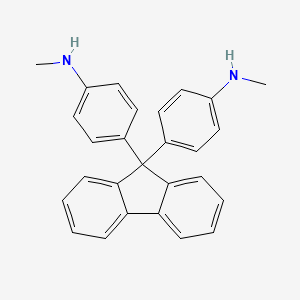

![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)
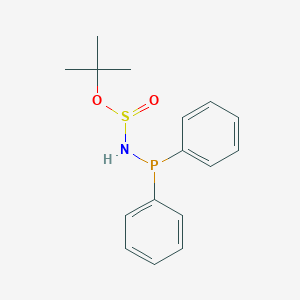
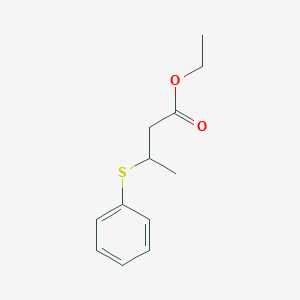
![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)
